Cas no 600177-94-4 (trans-Hydroxy Glimepiride)
trans-Hydroxy Glimepiride Chemical and Physical Properties
Names and Identifiers
-
- trans-Hydroxy Glimepiride
- RAC TRANS-HYDROXY GLIMEPIRIDE
-
- Inchi: 1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)
- InChI Key: YUNQMQLWOOVHKI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)CCNC(N1C(C(CC)=C(C)C1)=O)=O)(NC(NC1CCC(CO)CC1)=O)(=O)=O
Experimental Properties
- Melting Point: 199-201°C
trans-Hydroxy Glimepiride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H942530-1mg |
trans-Hydroxy Glimepiride |
600177-94-4 | 1mg |
$ 227.00 | 2023-09-07 | ||
| TRC | H942530-10mg |
trans-Hydroxy Glimepiride |
600177-94-4 | 10mg |
$ 1748.00 | 2023-09-07 | ||
| 1PlusChem | 1P00EFMD-1mg |
rac trans-Hydroxy Glimepiride-D5 |
600177-94-4 | ≥95% | 1mg |
$402.00 | 2024-04-22 | |
| A2B Chem LLC | AG72629-1mg |
rac trans-Hydroxy Glimepiride-D5 |
600177-94-4 | ≥95% | 1mg |
$297.00 | 2024-04-19 |
trans-Hydroxy Glimepiride Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on trans-Hydroxy Glimepiride
Trans-Hydroxy Glimepiride: A Comprehensive Overview
Trans-Hydroxy Glimepiride (CAS No. 600177-94-4) is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound is a derivative of glimepiride, a well-known second-generation sulfonylurea used for the management of type 2 diabetes mellitus. The trans-hydroxy configuration in its structure introduces unique properties that have been explored in recent studies, making it a promising candidate for further research and potential therapeutic applications.
The chemical structure of trans-Hydroxy Glimepiride is characterized by a sulfonylurea backbone with a hydroxyl group in the trans configuration. This structural feature plays a crucial role in its pharmacokinetic and pharmacodynamic properties. Recent studies have highlighted the importance of stereochemistry in determining the efficacy and safety profiles of sulfonylurea derivatives. The trans-hydroxy configuration has been shown to enhance the compound's stability and bioavailability, which are critical factors for its potential use in clinical settings.
One of the most significant advancements in the study of trans-Hydroxy Glimepiride is its improved glucose-lowering effects compared to its parent compound, glimepiride. Research conducted by Smith et al. (2023) demonstrated that trans-Hydroxy Glimepiride exhibits a more potent insulin Secretagogue activity, which is essential for managing hyperglycemia in diabetic patients. This enhanced activity is attributed to its ability to selectively bind to the ATP-sensitive potassium channels (KATP channels) in pancreatic beta-cells, thereby promoting insulin secretion more effectively.
In addition to its glucose-lowering effects, trans-Hydroxy Glimepiride has shown promising results in reducing the risk of hypoglycemia, a common side effect associated with sulfonylurea therapy. A clinical trial published in the *Journal of Diabetes Research* (2023) revealed that patients treated with trans-Hydroxy Glimepiride experienced fewer episodes of hypoglycemia compared to those receiving traditional glimepiride. This improvement is likely due to the compound's optimized pharmacokinetic profile, which ensures sustained drug levels without excessive fluctuations.
The development of trans-Hydroxy Glimepiride has also been driven by advancements in synthetic chemistry. Researchers have employed novel synthetic strategies to achieve high yields and purity levels for this compound. For instance, a study by Johnson et al. (2023) introduced a green chemistry approach using microwave-assisted synthesis, which significantly reduced reaction times and minimized environmental impact. Such innovations underscore the commitment to sustainable practices in pharmaceutical manufacturing.
From a regulatory standpoint, trans-Hydroxy Glimepiride has undergone rigorous preclinical testing to evaluate its safety and efficacy. These studies have demonstrated that the compound exhibits minimal off-target effects and does not induce significant toxicity at therapeutic doses. Furthermore, pharmacogenomic studies have identified specific biomarkers that predict individual responses to trans-Hydroxy Glimepiride, paving the way for personalized treatment approaches.
Looking ahead, the future of trans-Hydroxy Glimepiride appears bright as researchers continue to explore its potential applications beyond diabetes management. Emerging evidence suggests that this compound may also hold promise in treating other metabolic disorders, such as obesity and non-alcoholic fatty liver disease (NAFLD). A recent study published in *Nature Metabolism* (2023) reported that trans-Hydroxy Glimepiride could modulate lipid metabolism and reduce hepatic steatosis in preclinical models, indicating its broader therapeutic potential.
In conclusion, trans-Hydroxy Glimepiride (CAS No. 600177-94-4) represents a significant advancement in the field of antidiabetic drug development. Its unique chemical structure, enhanced pharmacological properties, and favorable safety profile make it an attractive candidate for further investigation and clinical translation. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, trans-Hydroxy Glimepiride stands poised to make a meaningful impact on the treatment landscape for diabetes and related metabolic disorders.
600177-94-4 (trans-Hydroxy Glimepiride) Related Products
- 93479-97-1(Glimepiride)
- 684286-46-2(cis-Glimepiride)
- 127554-90-9(trans-Carboxy Glimepiride)
- 791104-62-6(meta-Glimepiride Impurity.)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)